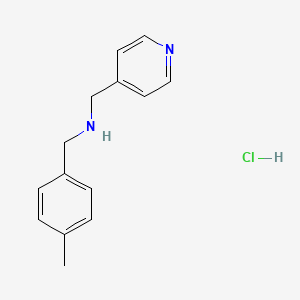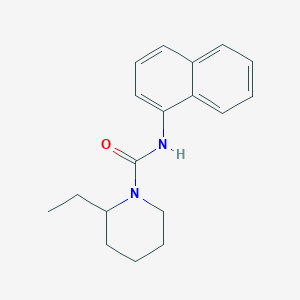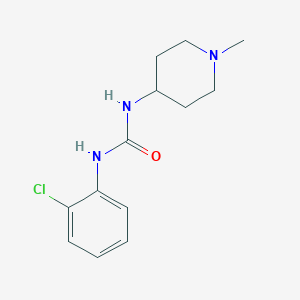![molecular formula C15H23N3O2 B5380809 N-(3-methoxyphenyl)-N'-[2-(1-piperidinyl)ethyl]urea](/img/structure/B5380809.png)
N-(3-methoxyphenyl)-N'-[2-(1-piperidinyl)ethyl]urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-methoxyphenyl)-N'-[2-(1-piperidinyl)ethyl]urea, also known as MPPEU, is a synthetic compound that is widely used in scientific research. It belongs to the class of urea-based compounds and has been shown to have potential applications in various fields of research.
Mecanismo De Acción
The mechanism of action of N-(3-methoxyphenyl)-N'-[2-(1-piperidinyl)ethyl]urea is not fully understood, but it is believed to act as a modulator of the GABAergic and glutamatergic systems in the brain. It has been shown to enhance the activity of GABA receptors and inhibit the activity of glutamate receptors, leading to its anticonvulsant and anxiolytic effects.
Biochemical and Physiological Effects:
N-(3-methoxyphenyl)-N'-[2-(1-piperidinyl)ethyl]urea has been shown to have several biochemical and physiological effects in animal models. It has been shown to increase the levels of brain-derived neurotrophic factor (BDNF) and decrease the levels of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). It has also been shown to increase the levels of antioxidants, such as superoxide dismutase (SOD) and catalase (CAT), and decrease the levels of lipid peroxidation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(3-methoxyphenyl)-N'-[2-(1-piperidinyl)ethyl]urea is its ease of synthesis, making it readily available for scientific research. It has also been shown to have a relatively low toxicity profile, making it a safe compound to use in animal studies. However, one of the limitations of N-(3-methoxyphenyl)-N'-[2-(1-piperidinyl)ethyl]urea is its limited solubility, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several future directions for the study of N-(3-methoxyphenyl)-N'-[2-(1-piperidinyl)ethyl]urea. One potential direction is to investigate its potential use in the treatment of other neurological disorders, such as multiple sclerosis and traumatic brain injury. Another direction is to study its effects on different neurotransmitter systems and their interactions. Additionally, further research is needed to fully understand the mechanism of action of N-(3-methoxyphenyl)-N'-[2-(1-piperidinyl)ethyl]urea and its potential applications in clinical settings.
Conclusion:
In conclusion, N-(3-methoxyphenyl)-N'-[2-(1-piperidinyl)ethyl]urea is a synthetic compound that has potential applications in various fields of scientific research. Its ease of synthesis and relatively low toxicity profile make it an attractive compound for use in animal studies. Further research is needed to fully understand its mechanism of action and potential clinical applications.
Métodos De Síntesis
The synthesis of N-(3-methoxyphenyl)-N'-[2-(1-piperidinyl)ethyl]urea involves the reaction of 3-methoxyaniline and 1-(2-chloroethyl)piperidine in the presence of a base such as potassium carbonate. The resulting product is then treated with urea to obtain N-(3-methoxyphenyl)-N'-[2-(1-piperidinyl)ethyl]urea. The synthesis of N-(3-methoxyphenyl)-N'-[2-(1-piperidinyl)ethyl]urea is a relatively simple and straightforward process, making it an attractive compound for scientific research.
Aplicaciones Científicas De Investigación
N-(3-methoxyphenyl)-N'-[2-(1-piperidinyl)ethyl]urea has been widely used in scientific research due to its potential applications in various fields. It has been shown to have anticonvulsant, anxiolytic, and antidepressant effects in animal models. It has also been studied for its potential use in the treatment of neuropathic pain, Alzheimer's disease, and Parkinson's disease.
Propiedades
IUPAC Name |
1-(3-methoxyphenyl)-3-(2-piperidin-1-ylethyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O2/c1-20-14-7-5-6-13(12-14)17-15(19)16-8-11-18-9-3-2-4-10-18/h5-7,12H,2-4,8-11H2,1H3,(H2,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBFGBPLPEQTZCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)NCCN2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
37.8 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47198617 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[4-(allyloxy)-3-methoxyphenyl]-3-hydroxy-4-(4-methylbenzoyl)-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5380740.png)
![1-(4-chlorophenyl)-N-[(4-hydroxy-4-azepanyl)methyl]cyclobutanecarboxamide](/img/structure/B5380748.png)
![3-[(3-fluorophenyl)amino]-2-benzofuran-1(3H)-one](/img/structure/B5380750.png)

![4-chloro-N'-(phenylsulfonyl)-N-[4-(trifluoromethoxy)phenyl]benzenecarboximidamide](/img/structure/B5380764.png)
![1-(4-methoxybenzyl)-5-{[2-(methylthio)-5-pyrimidinyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5380771.png)


![2-[(4,5-diethyl-4H-1,2,4-triazol-3-yl)thio]-N-(3-methylphenyl)acetamide](/img/structure/B5380794.png)
![methyl 6-{[(benzylamino)sulfonyl]amino}-3,4-dihydroquinoline-1(2H)-carboxylate](/img/structure/B5380798.png)
![N-{4-[({[(4,6-dimethyl-2-pyrimidinyl)amino][(2-methylphenyl)amino]methylene}amino)sulfonyl]phenyl}acetamide](/img/structure/B5380799.png)

![N,N-dimethyl-2-[methyl(2-phenylethyl)amino]-2-indanecarboxamide](/img/structure/B5380822.png)